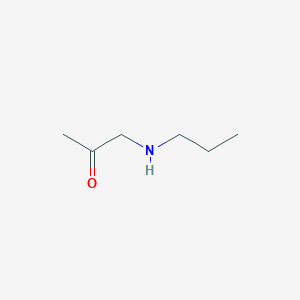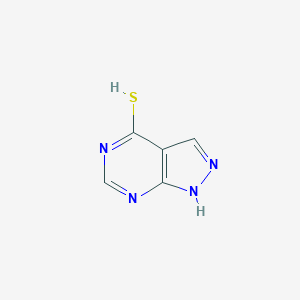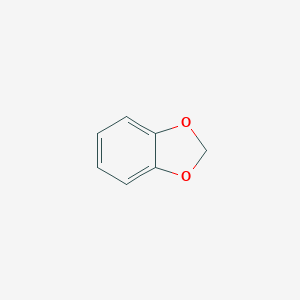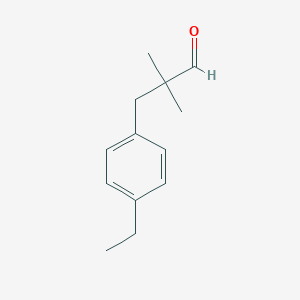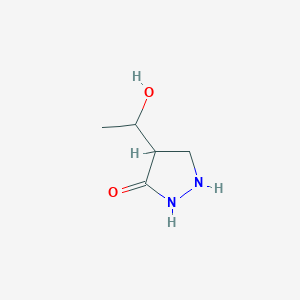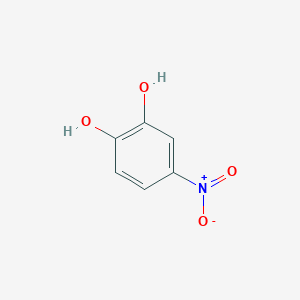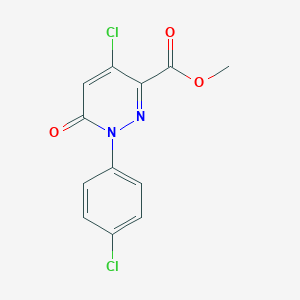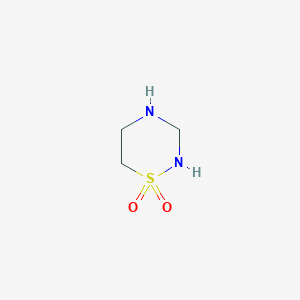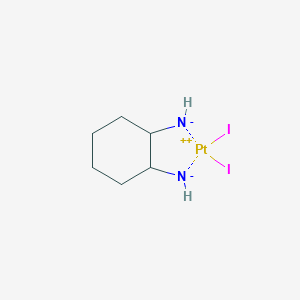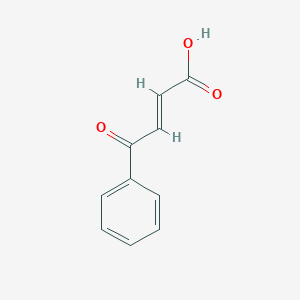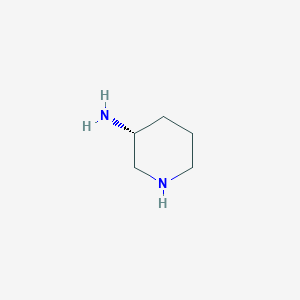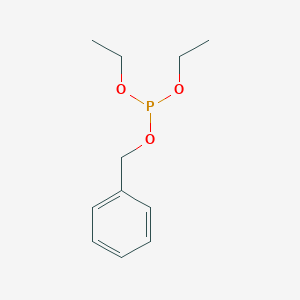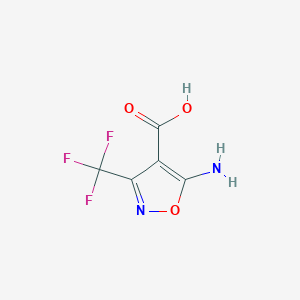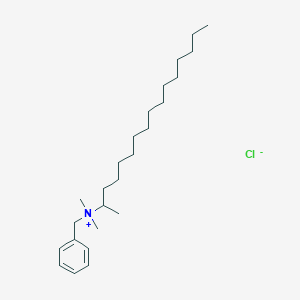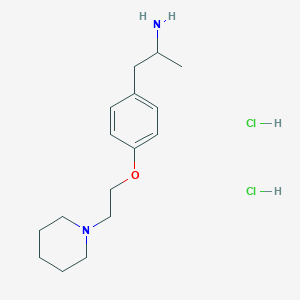
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a chemical compound that belongs to the class of phenethylamine and amphetamine. It is commonly known as 4-MEC and is a synthetic stimulant drug. It is a psychoactive substance that is used for scientific research purposes.
Wirkmechanismus
The mechanism of action of 4-MEC is similar to other amphetamine-like compounds. It acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased stimulation and euphoria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-MEC include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, euphoria, and stimulation. The compound has been shown to have a high potential for abuse and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-MEC in lab experiments include its ability to produce consistent and reliable results. It is also readily available and relatively inexpensive. However, the limitations of using 4-MEC in lab experiments include its potential for abuse and dependence. It is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-MEC. One area of research is to study the long-term effects of the compound on the brain and body. Another area of research is to study the potential therapeutic uses of 4-MEC. Finally, there is a need for more research on the potential risks and harms associated with the use of the compound.
Conclusion:
In conclusion, alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a synthetic stimulant drug that is used for scientific research purposes. It is used to study the effects of amphetamines on the central nervous system. The compound has a high potential for abuse and dependence and is a controlled substance in many countries. There are several future directions for research on 4-MEC, including studying its long-term effects and potential therapeutic uses.
Synthesemethoden
The synthesis of 4-MEC involves the reaction between 4-methylpropiophenone and 2-(1-piperidinyl)ethanol in the presence of hydrochloric acid and aluminum chloride. The product obtained is then treated with hydrochloric acid to form the dihydrochloride salt. The final product is obtained as a hydrate with a ratio of 2:4:1.
Wissenschaftliche Forschungsanwendungen
4-MEC is used for scientific research purposes to study its psychoactive effects. It is used as a reference standard for analytical purposes and is also used in forensic toxicology. The compound is used to study the effects of amphetamines on the central nervous system.
Eigenschaften
CAS-Nummer |
126002-30-0 |
|---|---|
Produktname |
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) |
Molekularformel |
C16H28Cl2N2O |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-14(17)13-15-5-7-16(8-6-15)19-12-11-18-9-3-2-4-10-18;;/h5-8,14H,2-4,9-13,17H2,1H3;2*1H |
InChI-Schlüssel |
IAWOLHSEYBKJCO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
Synonyme |
Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



